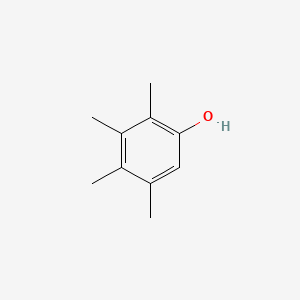

2,3,4,5-Tetramethylphenol

説明

Structure

3D Structure

特性

CAS番号 |

488-70-0 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

2,3,4,5-tetramethylphenol |

InChI |

InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3 |

InChIキー |

PXSSNPBEHHJLDH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1C)C)C)O |

製品の起源 |

United States |

Chemical Reactivity and Transformation Studies of 2,3,4,5 Tetramethylphenol

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) moiety is strongly activating towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. byjus.comwikipedia.orglibretexts.org In 2,3,4,5-tetramethylphenol, the C6 position is the only available site for substitution, making it the primary target for electrophilic attack.

Nitration Studies on Tetramethylphenols

Nitration is a classic electrophilic aromatic substitution reaction. wikipedia.org For phenols, this reaction is highly sensitive to the conditions due to the activating nature of the hydroxyl group. libretexts.org The nitration of various phenols has been extensively studied using different nitrating agents and conditions to control selectivity and yield. ijcce.ac.irnih.govdergipark.org.tr While specific studies on 2,3,4,5-tetramethylphenol are not extensively documented, the principles of phenol nitration can be applied. Given the single unsubstituted position at C6, nitration would be expected to yield 2,3,4,5-tetramethyl-6-nitrophenol. The choice of nitrating agent is crucial; mixtures like nitric acid with sulfuric acid can be too harsh, leading to oxidation and side products. dergipark.org.tr Milder, more selective methods, such as using metal nitrates in organic solvents or heterogeneous systems with inorganic acidic salts, are often preferred to achieve controlled mononitration. ijcce.ac.irnih.gov For instance, processes using nitric acid in the presence of a liquid aliphatic hydrocarbon solvent have been developed for the selective nitration of sterically hindered phenols, such as 2,6-dialkylphenols, to yield the corresponding 4-nitrophenols. google.com

Table 1: Representative Nitration Conditions for Phenolic Compounds

| Phenolic Substrate | Nitrating Agent/System | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Phenol | Mg(HSO4)2, NaNO3, wet SiO2 | Dichloromethane, Room Temp. | 2-Nitrophenol & 4-Nitrophenol | nih.gov |

| 4-Substituted Phenols | Cu(NO3)2 · 3H2O | Anhydrous Organic Solvents | Mono- and Dinitro compounds | ijcce.ac.ir |

| 2,6-Dialkyl Phenol | 30-70% Nitric Acid | Inert liquid hydrocarbon, 0-40 °C | 4-Nitro-2,6-dialkyl phenol | google.com |

| Phenols | NH4NO3, KHSO4 | Acetonitrile (B52724) | Regioselective ortho-nitration | dergipark.org.tr |

Reactivity in Azo-Coupling Processes with Diazonium Salts (analogous to 2,3,5,6-tetramethylphenol)

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile, attacking an activated aromatic ring, such as a phenol. wikipedia.orguomus.edu.iq This reaction is fundamental to the synthesis of azo dyes. libretexts.org The coupling typically occurs at the para position to the hydroxyl group. If this position is blocked, ortho coupling may occur, though often more slowly. wikipedia.org

In the case of 2,3,5,6-tetramethylphenol (B1581253) (durenol), the para position (C4) is unsubstituted and is the primary site of attack for the diazonium salt. For 2,3,4,5-tetramethylphenol, the para-position relative to the hydroxyl group (C4) is occupied by a methyl group. The only available position is C6 (ortho to the hydroxyl group). Therefore, azo coupling with a diazonium salt, such as benzenediazonium (B1195382) chloride, would be expected to occur exclusively at the C6 position, yielding an ortho-coupled azo compound. The reaction is typically carried out under mildly alkaline conditions, which facilitate the formation of the more nucleophilic phenoxide ion. wikipedia.org

Oxidative Transformations and Pathways

Substituted phenols are susceptible to oxidation, which can lead to the formation of various products, including quinones or coupled dimers. wikipedia.org The specific outcome depends on the oxidant, catalyst, and reaction conditions.

Catalytic Oxidation to Quinone Derivatives (analogous to 2,3,5,6-tetramethylphenol)

The oxidation of alkyl-substituted phenols is a significant route for the synthesis of benzoquinones. A well-known example is the oxidation of 2,3,5,6-tetramethylphenol to 2,3,5,6-tetramethyl-1,4-benzoquinone, commonly known as duroquinone. wikipedia.orgnih.gov This transformation is a key step in the industrial synthesis of Vitamin E. rsc.orgnih.gov Various oxidizing agents and catalytic systems have been developed to achieve this with high selectivity and yield. researchgate.netresearchgate.net

By analogy, the oxidation of 2,3,4,5-tetramethylphenol is expected to yield the corresponding quinone derivative, 2,3,4,5-tetramethyl-1,6-benzoquinone (an ortho-benzoquinone) or more likely, after rearrangement, a para-benzoquinone if conditions permit. However, the oxidation of phenols can be complex, and the specific isomer formed depends heavily on the catalytic system employed. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) selectively yields 2,3,5-trimethyl-1,4-benzoquinone. rsc.orgresearchgate.net

Role of Specific Catalysts in Phenol Oxidation (e.g., copper complexes, ionic liquids, heteropoly acids)

The efficiency and selectivity of phenol oxidation are greatly enhanced by the use of specific catalysts. These catalysts often provide milder reaction conditions and can be part of more environmentally friendly ("green") chemical processes. nih.gov

Copper Complexes : Copper-based catalysts are widely used for the aerobic oxidation of phenols. nih.gov The mechanism can involve the formation of a copper-phenolate intermediate, followed by electron transfer and reaction with oxygen. acs.orgnih.govrsc.org The geometry and ligand environment of the copper complex can significantly influence its catalytic activity. rsc.orgrsc.org For example, a structurally characterized oxotetracuprate, formed in situ from CuCl₂, has been shown to be an effective catalyst for the oxidation of 2,3,6-trimethylphenol. nih.gov

Ionic Liquids (ILs) : Ionic liquids have gained attention as green solvents and sometimes as catalysts in oxidation reactions. acs.orgconsensus.app They offer high thermal stability and can immobilize the catalyst, facilitating its separation and recycling. nih.gov In some systems, metal complex ionic liquids can be used to both separate phenol from other substances and catalyze its conversion to p-benzoquinone under mild conditions. acs.org The choice of the IL's cation and anion can influence extraction efficiency and reactivity. rsc.org

Heteropoly Acids (HPAs) : Heteropoly acids, such as those with a Keggin structure, are effective acid and oxidation catalysts. nih.govtandfonline.com Their strong acidity and redox properties make them suitable for various oxidation reactions. nih.gov Vanadium-substituted heteropoly acids, for instance, have been used with hydrogen peroxide to oxidize phenols and naphthols to their corresponding quinones. researchgate.net They can be used in bulk or supported on materials like silica (B1680970) to create heterogeneous catalysts. tandfonline.com

Table 2: Catalytic Systems for the Oxidation of Substituted Phenols

| Substrate | Catalyst System | Oxidant | Key Feature | Reference |

|---|---|---|---|---|

| 2,3,6-Trimethylphenol | Co–N–C materials | Dioxygen | High activity at lower pyrolysis temps | rsc.org |

| Phenol | Metal complex ionic liquids | Oxygen | Separation and oxidation in one pot | acs.org |

| 2,3,6-Trimethylphenol | Copper(II) chloride in ionic liquid | Oxygen | Forms an active [Cu4(μ4-O)]6+ core | nih.gov |

| Phenols/Naphthols | Vanadium-substituted Keggin HPA | H2O2 | Mild, effective alternative for quinone synthesis | researchgate.net |

| 2,3,5-Trimethylphenol (B45783) | Spinel CuCo2O4 | H2O2 | High selectivity under mild conditions | researchgate.net |

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in Such reactions are common in organic chemistry and can be initiated by various conditions, such as acid catalysis. berhamporegirlscollege.ac.in

For highly substituted phenols, rearrangement reactions can be complex. One relevant example is the Fries rearrangement , where a phenolic ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst. wiley-vch.de If 2,3,4,5-tetramethylphenol were first acylated to form the corresponding ester, a subsequent Fries rearrangement would likely introduce the acyl group at the only available C6 position.

Another potential transformation is the dienone-phenol rearrangement , which involves the acid-catalyzed conversion of a cyclohexadienone to a phenol. berhamporegirlscollege.ac.in This is often the final step in reactions like the Claisen rearrangement, where an intermediate dienone tautomerizes to the more stable aromatic phenol. byjus.com While not a direct rearrangement of 2,3,4,5-tetramethylphenol itself, this type of process is fundamental to the chemistry of substituted phenols and their derivatives. Isomerization of the methyl groups on the aromatic ring is also conceivable under harsh acidic conditions and high temperatures, which could lead to a mixture of tetramethylphenol isomers.

Jacobsen Rearrangement and Alkyl Group Migrations in Related Systems

The Jacobsen rearrangement is a chemical reaction characterized by the migration of an alkyl group or halogen atom in a sulfonic acid derived from a polyalkyl- or polyhalobenzene, typically facilitated by concentrated sulfuric acid. wikipedia.orgorganicreactions.org The reaction is generally restricted to benzene (B151609) rings that possess at least four substituents. wikipedia.orglibretexts.org While the precise mechanism is not fully elucidated, evidence points towards an intermolecular process where the migrating group is transferred to another polyalkylbenzene molecule before sulfonation occurs. wikipedia.org An important feature of this rearrangement is the tendency for alkyl groups to migrate to adjacent (vicinal) positions. organicreactions.org

Although the Jacobsen rearrangement is classically associated with polyalkylbenzenes and their sulfonic acids, its principles are relevant to understanding the potential for isomeric transformations in highly substituted phenols like 2,3,4,5-tetramethylphenol under acidic conditions. Studies on related polyalkylbenzenes, such as tetraethylbenzenes, demonstrate this phenomenon. For instance, sulfonic acids of 1,2,3,5- and 1,2,4,5-tetraethylbenzene (B3055245) are unstable in concentrated sulfuric acid and ultimately rearrange to form the more stable 2,3,4,5-tetraethylbenzenesulphonic acid through a series of 1,2-ethyl shifts. rsc.org

Alkyl group migrations can also occur through other mechanisms in phenolic systems. For example, the O-alkylation of phenol to form a phenolic ether can be followed by an intramolecular ionic rearrangement of the alkyl group from the oxygen atom to the carbon atoms of the ring, yielding C-alkylphenols. researchgate.net Protonation of the phenolic ether significantly lowers the energy barriers for these migrations. researchgate.net These studies on related systems highlight the potential for 2,3,4,5-tetramethylphenol to undergo skeletal rearrangements and alkyl migrations under specific acidic or catalytic conditions, leading to the formation of other tetramethylphenol isomers.

Table 1: Key Characteristics of the Jacobsen Rearrangement

| Feature | Description | Reference |

| Reaction Type | Migration of an alkyl group or halogen in a poly-substituted benzenesulfonic acid. | wikipedia.orglibretexts.org |

| Catalyst | Typically concentrated sulfuric acid. | organicreactions.org |

| Substrate Scope | Benzene rings with at least four alkyl and/or halogen substituents. | wikipedia.org |

| Mechanism | Believed to be intermolecular. | wikipedia.org |

| Key Outcome | Often results in the formation of vicinal polyalkylbenzenes. | organicreactions.org |

Photoisomerization Mechanisms of Protonated Phenols

Under strongly acidic conditions, phenols can be protonated on a ring carbon atom, typically at the para position, to form arenium ions (also described as O-protonated cyclohexadienones). cdnsciencepub.com These protonated phenols are photochemically active and can undergo significant structural transformations upon irradiation. The photoisomerization of protonated, methyl-substituted phenols in a strong acid solvent like trifluoromethanesulfonic acid (CF3SO3H) provides a pathway to protonated bicyclo[3.1.0]hexenones. mcmaster.cacdnsciencepub.com

The mechanism involves a 4π electrocyclization of the protonated phenol, leading to the formation of bicyclic intermediates, sometimes referred to as lumiketones, which can then rearrange. nih.gov The efficiency of this photoisomerization, measured by its quantum yield, is highly dependent on the substitution pattern of the phenol. cdnsciencepub.com The presence of methyl groups at the C2 and C6 positions favors the isomerization, while methyl groups at the C3 and C5 positions tend to hinder it. cdnsciencepub.com

Research on the photoisomerization of protonated durenol (2,3,5,6-tetramethylphenol) has shown that this reaction can lead to the formation of other isomers. In one study, irradiation of protonated durenol resulted in the formation of 2,3,4,5-tetramethylphenol (7% yield), alongside other products. cdnsciencepub.com This indicates a complex series of photochemical rearrangements where the initial bicyclic product can undergo further transformations, leading to the migration of methyl groups around the aromatic ring. This methodology, which leverages the distinct photochemical properties of phenolic arenium ions, represents a strategy for the selective isomerization of phenols to access different substitution patterns without requiring de novo synthesis. nih.govresearcher.life

Table 2: Quantum Yields for Photoisomerization of Various Protonated Methyl-Substituted Phenols

| Protonated Phenol | Quantum Yield (Φ) | Reference |

| 2,6-Dimethylphenol | 0.65 | cdnsciencepub.commcmaster.ca |

| 2,3,5,6-Tetramethylphenol (Durenol) | 0.24 | cdnsciencepub.com |

| 3,5-Dimethylphenol | 0.018 | cdnsciencepub.commcmaster.ca |

Derivatization Reactions for Advanced Chemical Structures

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group of 2,3,4,5-tetramethylphenol serves as a key functional handle for derivatization through etherification and esterification reactions, enabling the synthesis of a wide array of advanced chemical structures.

Etherification involves the conversion of the phenolic hydroxyl group into an ether linkage (-O-R). This transformation can be achieved through various methods, most commonly the Williamson ether synthesis, where the phenoxide ion (formed by treating the phenol with a base) acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, phenols can be etherified by reaction with etherifying agents such as alkyl carboxylates in the presence of a carboxylic acid salt catalyst. google.com Density functional theory (DFT) calculations on phenol alkylation confirm that O-alkylation to form the phenolic ether is often the most energetically favorable pathway under neutral conditions. researchgate.net

Esterification transforms the hydroxyl group into an ester (-O-C(=O)R). The Fischer esterification is a classic method where a carboxylic acid reacts with an alcohol (in this case, the phenol) under acidic catalysis. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water or the use of one reactant in large excess. masterorganicchemistry.com A multitude of other reagents have been developed for esterification under milder, non-equilibrium conditions. These include methods utilizing coupling reagents like triphenylphosphine (B44618) dihalides, which activate the carboxylic acid for facile reaction with the phenol. unc.educhem-soc.si These derivatization reactions are fundamental in modifying the properties of 2,3,4,5-tetramethylphenol, for instance, to create precursors for polymers, pharmaceuticals, or other complex organic molecules.

Coupling Reactions for Complex Molecule Synthesis (e.g., azo compounds)

The electron-rich aromatic ring of 2,3,4,5-tetramethylphenol, activated by the strongly electron-donating hydroxyl group, is susceptible to electrophilic aromatic substitution reactions. One of the most significant of these is azo coupling, which is used to synthesize complex azo compounds. wikipedia.org

Azo coupling involves the reaction of an aromatic diazonium salt (Ar-N₂⁺) with an activated aromatic compound, such as a phenol. organic-chemistry.org The aryldiazonium cation acts as the electrophile, and the phenol serves as the nucleophile. wikipedia.org The reaction with phenols is typically carried out in mildly alkaline conditions, which deprotonates the hydroxyl group to form the even more strongly activating phenoxide ion. libretexts.org Substitution generally occurs at the position para to the hydroxyl group. wikipedia.orgorganic-chemistry.org In 2,3,4,5-tetramethylphenol, the C6 position is unsubstituted and para to the hydroxyl group, making it the expected site of electrophilic attack by the diazonium ion.

The resulting products are aromatic azo compounds (Ar-N=N-Ar'), which are characterized by an extended conjugated system that causes them to be brightly colored. wikipedia.orgunb.ca This reaction is the basis for the production of a vast number of synthetic azo dyes. libretexts.orglibretexts.org By choosing different aromatic amines to generate the diazonium salt, a wide variety of complex azo compounds with different colors and properties can be synthesized from 2,3,4,5-tetramethylphenol, finding potential applications as dyes, pigments, and functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3,4,5-tetramethylphenol, various NMR experiments confirm the substitution pattern and provide details on the electronic environment of each nucleus.

The ¹H NMR spectrum of 2,3,4,5-tetramethylphenol is characterized by distinct signals corresponding to the aromatic proton, the four methyl groups, and the hydroxyl proton. Due to the substitution pattern, all four methyl groups and the single aromatic proton are in unique chemical environments, leading to separate resonances.

The sole aromatic proton (H-6) is expected to appear as a singlet, and its chemical shift has been reported at approximately 6.49 ppm. This upfield shift, compared to benzene (B151609) (7.34 ppm), is due to the electron-donating effects of the hydroxyl group and the four methyl substituents.

The four methyl groups, being electronically distinct, should theoretically present as four separate singlets. Their chemical shifts are influenced by their position relative to the hydroxyl group and each other. Typical chemical shifts for methyl groups on a phenolic ring are in the range of 2.0-2.3 ppm. A reported spectrum indicates a methyl signal at 2.09 ppm, though complete assignment requires further data. nist.gov

The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary significantly (typically between 4-7 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: ¹H NMR Chemical Shift Data for 2,3,4,5-Tetramethylphenol (Note: This table is based on typical values and available literature data. Precise shifts can vary with experimental conditions.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 4.0 - 7.0 | broad singlet |

| H-6 | ~6.49 | singlet |

| C2-CH₃ | ~2.1 - 2.3 | singlet |

| C3-CH₃ | ~2.1 - 2.3 | singlet |

| C4-CH₃ | ~2.1 - 2.3 | singlet |

| C5-CH₃ | ~2.1 - 2.3 | singlet |

The ¹³C NMR spectrum provides information on all ten carbon atoms in the 2,3,4,5-tetramethylphenol molecule. Due to the lack of symmetry, ten distinct signals are expected. The chemical shifts are indicative of the carbon type (quaternary, methine, or methyl) and its electronic environment.

The carbon atom attached to the hydroxyl group (C-1) is the most deshielded of the aromatic carbons, typically appearing in the 145-155 ppm range. The other substituted aromatic carbons (C-2, C-3, C-4, C-5) will also have distinct chemical shifts, generally between 120-140 ppm. The only aromatic carbon bearing a proton (C-6) will appear as a methine carbon signal in this region. The four methyl carbons will resonate in the upfield region of the spectrum, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2,3,4,5-Tetramethylphenol (Note: These are predicted values and should be confirmed by experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 147.8 |

| C-2 | 123.5 |

| C-3 | 126.1 |

| C-4 | 131.6 |

| C-5 | 132.8 |

| C-6 | 119.5 |

| C2-CH₃ | 11.8 |

| C3-CH₃ | 12.7 |

| C4-CH₃ | 16.2 |

| C5-CH₃ | 19.9 |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In 2,3,4,5-tetramethylphenol, COSY would be of limited use for the aromatic system as there is only a single, isolated aromatic proton. However, it could reveal long-range couplings between the aromatic proton and adjacent methyl groups if they exist.

HMBC (Heteronuclear Multiple Bond Correlation): This is a more powerful technique for this specific molecule. HMBC shows correlations between protons and carbons that are two or three bonds away. For instance, the aromatic proton at H-6 would show correlations to the quaternary carbons C-2 and C-4, and the carbon-bearing C-5, confirming their proximity. Similarly, the protons of each methyl group would show correlations to the aromatic carbons they are attached to, as well as the adjacent ring carbons. This information allows for the definitive assignment of each methyl group and each carbon in the aromatic ring.

Dynamic NMR (DNMR) studies could be employed to investigate conformational processes in 2,3,4,5-tetramethylphenol, such as the rotation of the hydroxyl group and the methyl groups. At low temperatures, the rotation around the C1-O bond might become slow on the NMR timescale. This could lead to the observation of distinct conformers, potentially causing broadening or splitting of the signals for the protons and carbons near the hydroxyl group (e.g., H-6 and the C2-methyl group). By analyzing the changes in the NMR spectrum at various temperatures, the energy barrier for this rotation could be calculated, providing insight into the steric hindrance imposed by the adjacent methyl group.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2,3,4,5-tetramethylphenol displays characteristic absorptions for the hydroxyl group, the aromatic ring, and C-H bonds.

The most prominent feature is a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. vscht.czorgchemboulder.com The broadening of this peak is a result of intermolecular hydrogen bonding.

The spectrum also shows several bands corresponding to the aromatic ring. Aromatic C=C stretching vibrations typically appear in the 1440–1600 cm⁻¹ region. vscht.cz C-H stretching vibrations from the methyl groups and the single aromatic C-H bond are observed in the 2850–3100 cm⁻¹ range. vscht.cz Furthermore, a strong C-O stretching vibration is expected between 1140 and 1230 cm⁻¹, which is characteristic of phenols. vscht.cz

Table 3: Characteristic IR Absorption Bands for 2,3,4,5-Tetramethylphenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Phenolic -OH |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| 3000 - 2850 | C-H stretch (aliphatic) | Methyl groups |

| 1600 - 1440 | C=C stretch | Aromatic Ring |

| 1230 - 1140 | C-O stretch | Phenol (B47542) |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and assessing the purity of compounds. nih.gov

In a typical GC-MS analysis of 2,3,4,5-tetramethylphenol, the sample is first vaporized and introduced into a GC column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. hpst.cz As 2,3,4,5-tetramethylphenol elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a positively charged molecular ion [M]+•. researchgate.net The molecular weight of 2,3,4,5-tetramethylphenol is 150.22 g/mol . nih.gov This molecular ion, along with various fragment ions formed by its decomposition, are separated by their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment peaks that provide structural information. libretexts.org For phenols, common fragmentation patterns include the loss of a hydrogen atom, a methyl group (CH₃), or the entire hydroxyl group (OH). docbrown.info The stability of the aromatic ring often results in a prominent molecular ion peak. docbrown.info The purity of a 2,3,4,5-tetramethylphenol sample can be determined by the presence of a single major peak in the gas chromatogram and the absence of peaks corresponding to impurities in the mass spectrum.

Table 2: Expected Key Ions in the Mass Spectrum of 2,3,4,5-Tetramethylphenol

| m/z Value | Possible Ion Fragment | Description |

|---|---|---|

| 150 | [C₁₀H₁₄O]+• | Molecular Ion (M+) |

| 135 | [C₉H₁₁O]+ | Loss of a methyl group ([M-15]) |

| 133 | [C₁₀H₁₃O]+ | Loss of a hydrogen atom ([M-1]) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uu.nl This provides accurate information on bond lengths, bond angles, and intermolecular interactions.

The analysis of bond lengths and angles in the crystal structures of phenol analogues provides a quantitative description of the molecular geometry. In substituted phenols, the C-O bond of the hydroxyl group is typically shorter than a standard C-O single bond due to partial double bond character from conjugation with the aromatic ring. nih.gov

For example, in the structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, the phenolic C-O bond length is 1.3820(19) Å. nih.gov The internal bond angles of the aromatic ring can deviate from the ideal 120° of a perfect hexagon due to the electronic and steric effects of the substituents. nih.gov The C-C-O bond angle involving the phenolic oxygen is typically larger than the tetrahedral angle, reflecting the sp² hybridization of the carbon atom in the ring. nih.gov

Table 3: Representative Bond Lengths and Angles in a Substituted Phenol Analogue (2,4-di-tert-butyl-6-hydroxymethylphenol)

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | Phenolic C-O | 1.3820 (19) Å nih.gov |

| Bond Length | Alcoholic C-O | 1.447 (2) Å nih.gov |

| Bond Angle | C-C-O (Phenolic) | 119.21 (13)° nih.gov |

| Bond Angle | C-C-O (Alcoholic) | 111.99 (13)° nih.gov |

| Aromatic C-C Bond Lengths (Range) | C-C within ring | ~1.38 - 1.40 Å |

Data based on a representative phenol derivative as a model.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 2,3,4,5-tetramethylphenol at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for such calculations, offering a good balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometrical Parameters of 2,3,4,5-Tetramethylphenol (DFT/B3LYP/6-31G(d,p)) (Note: The following data is illustrative as specific literature values were not found.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.370 |

| O-H | 0.965 |

| C-C (aromatic) | 1.390 - 1.410 |

| C-C (methyl) | 1.510 |

| C-H (methyl) | 1.090 |

| ∠COH | 109.5 |

| ∠CCO (aromatic) | 118.0 - 122.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 2,3,4,5-tetramethylphenol, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl and methyl groups. The LUMO would likely be distributed over the aromatic ring. While precise energy values for 2,3,4,5-tetramethylphenol are not available in the reviewed literature, computational studies on similar phenolic compounds have been performed. For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate reported a HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity. nist.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of 2,3,4,5-Tetramethylphenol (Note: The following data is illustrative as specific literature values were not found.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -0.50 |

| HOMO-LUMO Gap | 5.00 |

Table 3: Hypothetical Calculated Thermochemical Properties of 2,3,4,5-Tetramethylphenol at 298.15 K (Note: The following data is illustrative as specific literature values were not found.)

| Property | Value |

| Enthalpy of Formation (ΔHf) | -250.0 kJ/mol |

| Standard Entropy (S°) | 400.0 J/mol·K |

| Gibbs Free Energy of Formation (ΔGf) | -150.0 kJ/mol |

Mechanistic Studies using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate transition states, and determine the energy barriers that control the reaction rate.

For 2,3,4,5-tetramethylphenol, computational studies could be employed to investigate various reactions, such as its oxidation or its reaction with free radicals. For example, the reaction with the hydroxyl radical (•OH) is of environmental significance. A computational study of the reaction between phenol and the hydroxyl radical has identified four possible reaction pathways. A similar approach for 2,3,4,5-tetramethylphenol would involve calculating the structures and energies of reactants, products, and all intermediates and transition states along the reaction coordinate. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Identifying the structure of the transition state provides crucial insights into the geometry of the activated complex and the mechanism of bond formation and breakage.

The energetic barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. Computational methods can provide accurate estimates of these barriers. For instance, a DFT study on the reaction of 2,4,5-trimethylphenol (B3029030) with the •OH radical calculated an activation barrier of 5.27 kcal/mol for hydrogen abstraction from the phenolic group. A study on 2,3,4,5-tetramethylphenol would likely reveal how the additional methyl group influences these energetic barriers. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

Table 4: Hypothetical Energetic Barriers for Reactions of 2,3,4,5-Tetramethylphenol (Note: The following data is illustrative as specific literature values were not found.)

| Reaction | Transition State | Activation Energy (kcal/mol) |

| H-abstraction by •OH | TS1 | 6.0 |

| Electrophilic addition | TS2 | 15.0 |

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, offering insights that complement experimental findings.

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum mechanical calculations, particularly Density Functional Theory (DFT). nrel.govrsc.org The typical methodology involves several steps:

Geometry Optimization: The three-dimensional structure of 2,3,4,5-tetramethylphenol would first be optimized to find its lowest energy conformation. This is commonly done using a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-31G(d) or larger). acs.org

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations as it generally provides reliable results. acs.org

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is determined using the formula: δ = σ_ref - σ_iso.

Comparison with Experimental Data: The predicted chemical shifts would then be compared against experimentally measured values for 2,3,4,5-tetramethylphenol. A direct comparison allows for the validation of the computational model and can aid in the unambiguous assignment of experimental NMR signals.

While specific data for 2,3,4,5-tetramethylphenol is not available in the reviewed literature, such a comparative analysis would typically be presented in a table format.

Table 1: Illustrative Format for Comparison of Predicted and Experimental NMR Chemical Shifts for 2,3,4,5-Tetramethylphenol This table is for illustrative purposes only as specific data was not found in the literature.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| H6 | Data not available | Data not available | Data not available |

| OH | Data not available | Data not available | Data not available |

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key area of computational spectroscopy. These simulations can predict the frequencies and intensities of vibrational modes, aiding in the interpretation of experimental spectra.

The process involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the harmonic vibrational frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates.

Intensity Calculation: IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman activities are determined from changes in the polarizability.

Spectral Simulation: The calculated frequencies and intensities are then used to generate a simulated spectrum. This is often done by applying a broadening function (e.g., Gaussian or Lorentzian) to each calculated peak to better resemble the shape of an experimental spectrum. nih.govavcr.cz

A detailed analysis of these simulations provides a theoretical basis for assigning the vibrational modes observed in experimental IR and Raman spectra of 2,3,4,5-tetramethylphenol.

Conformational Analysis and Molecular Dynamics Simulations

Theoretical methods are crucial for understanding the three-dimensional structure and dynamic behavior of molecules.

Investigation of Molecular Flexibility and Rotational Dynamics

The flexibility of 2,3,4,5-tetramethylphenol is primarily associated with the rotation of the hydroxyl (-OH) group and the four methyl (-CH₃) groups.

Conformational Analysis: A conformational search would be performed to identify stable conformers (rotamers) and the energy barriers separating them. This is typically done by systematically rotating the dihedral angles associated with the hydroxyl and methyl groups and calculating the potential energy at each step. This creates a potential energy surface that reveals the lowest-energy conformations. drugdesign.org

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior of the molecule, MD simulations are employed. cresset-group.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of how the molecule explores different conformations at a given temperature, providing insights into its flexibility, the timescales of rotational motions, and the populations of different conformational states. nih.govdovepress.com

Theoretical Insights into Intermolecular Interactions

Understanding how molecules of 2,3,4,5-tetramethylphenol interact with each other is fundamental to predicting its bulk properties. The primary intermolecular interactions for this compound would be:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of hydrogen-bonded dimers or larger clusters.

Computational methods like DFT can be used to model these interactions. By calculating the binding energy of a dimer of 2,3,4,5-tetramethylphenol in various orientations, one can determine the strength and geometry of the most stable intermolecular arrangements. Techniques such as Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions, for example, by quantifying the charge transfer associated with hydrogen bonding. royalsocietypublishing.orgnih.gov

Despite a comprehensive search for information regarding the applications of 2,3,4,5-Tetramethylphenol in advanced materials and organic synthesis, no specific research findings or data were found to populate the requested article structure. Searches for its role in polymer chemistry, including as a precursor for polymeric materials or as a monomeric unit, did not yield any relevant results. Similarly, investigations into its use in catalysis, whether as a ligand, a precursor for catalytic systems like titanium phenoxides, or as a reaction modifier, returned no specific information. Furthermore, no specialized organic syntheses using 2,3,4,5-Tetramethylphenol as a precursor could be identified through the search process.

Therefore, this article cannot be generated as the necessary scientific data and research findings on the specified applications of 2,3,4,5-Tetramethylphenol are not available in the public domain based on the conducted searches.

Applications in Advanced Materials and Organic Synthesis

Precursors for Specialized Organic Syntheses

Building Blocks for Complex Aromatic Systems (e.g., benzofurans)

The synthesis of complex aromatic systems often relies on the use of functionalized building blocks that can undergo cyclization or coupling reactions. Phenols are common starting materials for heterocyclic systems like benzofurans due to the reactivity of the hydroxyl group and the adjacent aromatic ring positions.

While direct examples of 2,3,4,5-tetramethylphenol being used to synthesize benzofurans are not prominent in the reviewed literature, the general synthetic routes to benzofurans often involve the reaction of a phenol (B47542) with an α-haloketone followed by intramolecular cyclization. nih.gov Another established method is the oxidative coupling of phenols, which can lead to the formation of C-C or C-O bonds necessary for creating complex aromatic and heterocyclic structures. wikipedia.orgsoton.ac.uk The reactivity of a phenol in such transformations is influenced by its substitution pattern. In the case of 2,3,4,5-tetramethylphenol, the single unsubstituted position on the aromatic ring (C6) would be the primary site for electrophilic attack or oxidative coupling, directing the regiochemical outcome of any cyclization or coupling reaction. This inherent reactivity makes it a plausible, though not widely cited, candidate for constructing highly substituted benzofuran (B130515) scaffolds.

Intermediates in the Synthesis of Functional Molecules

As an intermediate, 2,3,4,5-tetramethylphenol offers a reactive platform for synthesizing a variety of functional molecules. The hydroxyl group can be readily converted into an ether or ester, or it can direct further reactions on the aromatic ring. Phenolic compounds are well-established intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

For instance, other methylated phenols, such as 2,3,5-trimethylphenol (B45783) and 2,3,5,6-tetramethylphenol (B1581253), are known intermediates in the synthesis of Vitamin E (α-tocopherol). chemicalbook.comchemicalbook.com These syntheses highlight the importance of the specific arrangement of methyl groups on the phenol ring for building the final chromane (B1220400) structure. Although specific large-scale applications of 2,3,4,5-tetramethylphenol as an intermediate are not well-documented, its structure suggests potential. The oxidative coupling of phenols is a key reaction for creating biphenol structures, which are precursors to ligands, molecular switches, and other functional materials. nih.govcnr.it The unique substitution pattern of 2,3,4,5-tetramethylphenol would yield specific biphenyl (B1667301) isomers not accessible from other tetramethylphenol isomers, potentially leading to materials with novel properties.

Compound Data

Below is a table listing the compounds mentioned in this article.

| Compound Name |

| 2,3,4,5-Tetramethylphenol |

| 2,3,5-Trimethylphenol |

| 2,3,5,6-Tetramethylphenol |

| α-Tocopherol |

Physicochemical Properties of 2,3,4,5-Tetramethylphenol

An interactive table summarizing key properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 488-70-0 | sielc.comnih.gov |

| Molecular Formula | C10H14O | nih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| IUPAC Name | 2,3,4,5-tetramethylphenol | nih.gov |

| Synonyms | Prehnitenol, 1-Hydroxy-2,3,4,5-tetramethylbenzene | sielc.comnih.govthegoodscentscompany.com |

| InChI Key | PXSSNPBEHHJLDH-UHFFFAOYSA-N | sielc.comnih.gov |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

While 2,3,4,5-tetramethylphenol itself is an achiral molecule, the development of synthetic methodologies that can introduce functionality with high regiochemical and, subsequently, stereochemical control is a significant research frontier. The primary challenge in synthesizing polysubstituted phenols is achieving precise control over the placement of substituents on the aromatic ring.

Future research will likely focus on advanced catalytic methods that offer programmed and predictable regioselectivity. A key area of development is the transition-metal-catalyzed C–H functionalization of simpler phenol (B47542) precursors. nih.govresearchgate.netresearchgate.netelsevierpure.com By employing directing groups, which temporarily coordinate to a metal catalyst and guide it to a specific C-H bond, chemists can achieve functionalization at positions that are otherwise difficult to access. nih.govresearchgate.net For instance, methods are being developed for the ortho-alkenylation of unprotected phenols using palladium catalysis, where the phenolic hydroxyl group itself directs the reaction. researchgate.net

Another promising approach is the use of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. oregonstate.eduacs.org Research into one-step conversions of readily available starting materials, such as hydroxypyrones and nitroalkenes, has demonstrated the potential to create highly substituted phenols with complete regiochemical control. oregonstate.eduacs.org

The table below summarizes emerging synthetic strategies applicable to the controlled synthesis of polysubstituted phenols.

| Synthetic Strategy | Description | Potential Advantage for Polysubstituted Phenols |

| Directed C-H Functionalization | Utilization of a directing group to guide a metal catalyst to a specific C-H bond for functionalization (e.g., alkylation, arylation). nih.govresearchgate.net | Enables precise, programmable installation of substituents on the phenol ring, overcoming inherent electronic and steric biases. |

| Cascade Reactions | A multi-step reaction sequence where subsequent reactions occur without the need for isolating intermediates or changing conditions. oregonstate.edu | Rapid construction of the fully substituted phenolic core from simpler, acyclic or heterocyclic precursors in a single step. |

| Cycloaromatization Protocols | Methods involving the cyclization and subsequent aromatization of acyclic precursors, such as propargylic ethers, to form the benzene (B151609) ring. nih.gov | Offers a convergent approach to building the phenol skeleton with predefined substitution patterns based on the precursor structure. |

| Regiodivergent Catalysis | The use of different catalysts or conditions to selectively functionalize different positions (e.g., ortho vs. para) of the same starting material. rsc.org | Provides a flexible toolkit to generate a variety of isomers from a common phenol precursor, enhancing synthetic versatility. |

Once regioselectivity is mastered, these methodologies can be extended to stereoselective transformations by functionalizing the 2,3,4,5-tetramethylphenol core with prochiral groups or by using chiral catalysts to control the formation of new stereocenters in attached side chains.

Exploration of New Reactivity Patterns and Transformation Pathways

2,3,4,5-Tetramethylphenol is often categorized as a hindered phenol, a class of compounds known for their antioxidant properties. vinatiorganics.comresearchgate.net This reactivity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. vinatiorganics.com However, future research is set to explore reactivity beyond this traditional role, focusing on activating the single remaining aromatic C-H bond and harnessing the unique electronic properties of the polysubstituted ring.

A major emerging trend is late-stage functionalization (LSF) , which involves modifying complex molecules at a late point in a synthetic sequence. rsc.orgnih.govwikipedia.orgacs.org For 2,3,4,5-tetramethylphenol, LSF would target the C-H bond at the 6-position. This allows for the direct introduction of new functional groups without needing to rebuild the molecule from scratch. Advanced methods for this include:

Transition Metal-Catalyzed C-H Activation : Catalysts based on palladium, ruthenium, rhodium, and iridium are being developed to selectively cleave the C-H bond and replace it with new C-C or C-heteroatom bonds. nih.govresearchgate.netbohrium.com

Photoredox and Electrochemical Methods : These techniques use visible light or electricity to generate highly reactive intermediates that can engage in C-H functionalization, often under milder conditions than traditional methods. nih.govnih.gov

Furthermore, the transformation of the phenol itself into other reactive species represents a growing area of interest. Under oxidative conditions, hindered phenols can be converted into quinone methides. nih.gov These intermediates are highly reactive and can participate in various cycloaddition and nucleophilic addition reactions, opening pathways to complex molecular architectures that would be difficult to access otherwise. Exploring the controlled generation and subsequent reactions of the quinone methide derived from 2,3,4,5-tetramethylphenol is a key direction for future research. nih.gov

Advanced In Situ Spectroscopic Characterization Techniques

Understanding how a chemical reaction happens in real-time is crucial for optimizing conditions, maximizing yield, and discovering new reactivity. The study of reaction mechanisms involving 2,3,4,5-tetramethylphenol is moving beyond traditional offline analysis (where samples are removed and analyzed after the reaction) towards advanced in situ and operando spectroscopic techniques.

Operando spectroscopy is a powerful methodology where a catalytic reaction is monitored under actual working conditions, allowing for the simultaneous measurement of catalyst structure and reaction performance (activity and selectivity). wikipedia.orghideninc.comspectroscopyonline.com This provides a direct link between the state of the catalyst and the products being formed.

Key techniques being integrated into this approach include:

In Situ NMR Spectroscopy : Solid-state and high-resolution NMR can be used to directly observe reactants, intermediates, and products within a reaction vessel. For example, in situ13C MAS NMR has been used to elucidate the mechanism of phenol alkylation on solid acid catalysts, revealing the nature of the reactive electrophile and the role of surface-bound species. pnnl.govnih.gov Advanced techniques like ultrafast 2D NMR are also emerging for real-time reaction monitoring. creative-biostructure.com

In-line IR and Raman Spectroscopy : These vibrational spectroscopy techniques are particularly well-suited for integration into continuous flow reactors. thieme-connect.comcam.ac.ukvapourtec.com Fiber-optic probes can be placed directly into the reaction stream to monitor the concentration of specific functional groups, providing real-time kinetic data and enabling rapid reaction optimization. thieme-connect.comvapourtec.comresearchgate.net

Combined Techniques : Future setups will increasingly combine multiple spectroscopic methods, such as simultaneous X-ray absorption spectroscopy (XAS) and IR spectroscopy, to provide a more complete picture of the catalyst and reacting species during a transformation. youtube.com

The table below highlights the advantages of these advanced characterization techniques.

| Technique | Information Gained | Application Example |

| In Situ NMR | Real-time concentration of soluble species, identification of transient intermediates, mechanistic pathway elucidation. pnnl.govcreative-biostructure.com | Monitoring the alkylation of a phenol to determine whether the reaction proceeds through O-alkylation followed by rearrangement or direct C-alkylation. pnnl.govnih.gov |

| Operando Raman/IR | Changes in catalyst structure (e.g., metal oxidation state), adsorption of reactants, formation of surface intermediates, real-time kinetics. spectroscopyonline.comvapourtec.com | Observing the vibrational modes of 2,3,4,5-tetramethylphenol adsorbed on a catalyst surface to understand its activation mechanism. |

| Flow Chemistry with In-line Analysis | High-throughput reaction screening, rapid optimization of temperature/pressure/concentration, real-time yield determination. thieme-connect.comrsc.org | Quickly finding the optimal conditions for a C-H functionalization reaction on the 2,3,4,5-tetramethylphenol core. |

Integration of Machine Learning and AI in Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and reducing the reliance on trial-and-error experimentation. creative-biostructure.com For a molecule like 2,3,4,5-tetramethylphenol, these computational tools offer several future research avenues.

Predictive Modeling : ML models can be trained on large datasets of chemical information to predict various properties. For instance, quantitative structure-activity relationship (QSAR) models can predict the biological activity or toxicity of derivatives of 2,3,4,5-tetramethylphenol before they are ever synthesized. nih.govbohrium.com This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Computer-Aided Synthesis Planning (CASP) : AI-powered retrosynthesis tools can propose viable synthetic routes to complex molecules. researchgate.netrsc.org For novel derivatives of 2,3,4,5-tetramethylphenol, these programs can analyze vast reaction databases to suggest the most efficient and cost-effective pathways, potentially uncovering non-intuitive strategies. rsc.org

Reaction Outcome and Condition Optimization : AI algorithms can predict the products of unknown reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. vapourtec.com This can significantly reduce the experimental effort required for reaction development. By inputting 2,3,4,5-tetramethylphenol and a desired reaction partner, an AI tool could predict the likely outcome and propose the best catalytic system to achieve it.

Sustainable and Green Chemistry Approaches for Synthesis and Application

In line with global efforts to reduce environmental impact, future research on 2,3,4,5-tetramethylphenol will be heavily influenced by the principles of green chemistry. This philosophy encourages the design of chemical products and processes that minimize the use and generation of hazardous substances.

Key future directions in this area include:

Greener Synthetic Routes : Research will focus on replacing traditional, stoichiometric reagents with catalytic alternatives, particularly those using earth-abundant and non-toxic metals like iron. wikipedia.org The development of biocatalytic routes, using enzymes to perform chemical transformations, offers the potential for high selectivity under mild, aqueous conditions.

Sustainable Solvents and Conditions : A major goal is to reduce the use of volatile organic compounds (VOCs). This involves exploring alternative reaction media such as water, supercritical fluids (like CO₂), or ionic liquids. researchgate.netmdpi.com Solvent-free reaction conditions, where reactants are mixed directly, represent an ideal scenario for minimizing waste. nih.gov

Atom Economy and Waste Minimization : Synthetic methods will be evaluated based on their "atom economy"—the measure of how many atoms from the reactants are incorporated into the final product. Reactions like C-H activation are inherently atom-economical as they avoid the need for pre-functionalized starting materials. nih.govnih.gov

Circular Economy Principles : Future applications will consider the entire lifecycle of the compound. This includes designing derivatives of 2,3,4,5-tetramethylphenol that are biodegradable or can be easily recycled after their use. This aligns with the concept of a circular economy, where waste is minimized and materials are reused. hideninc.com

The development of sustainable processes is not only an environmental necessity but also an economic one, as greener processes can lead to reduced costs associated with waste disposal, energy consumption, and regulatory compliance. elsevierpure.com

Q & A

Q. What are the standard synthetic routes for 2,3,4,5-Tetramethylphenol, and how can purity be optimized?

Methodological Answer:

- Synthesis: Common methods include Friedel-Crafts alkylation of phenol with methylating agents (e.g., methyl chloride) under acidic conditions. Alternatively, selective methylation of phenol derivatives using dimethyl sulfate or methyl iodide in the presence of base catalysts can yield tetramethylated products.

- Purification: Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended. Purity can be verified via melting point analysis (expected range: 70–73°C for related trimethylphenols ) and HPLC (C18 column, methanol/water mobile phase) .

- Key Considerations: Monitor reaction progress using TLC to avoid over-alkylation. Adjust stoichiometry to favor tetramethylation over tri-/pentamethyl byproducts.

Q. How can researchers characterize the physical and chemical properties of 2,3,4,5-Tetramethylphenol?

Methodological Answer:

- Physical Properties:

- Density: ~0.982 g/cm³ (similar to 2,3,5,6-Tetramethylphenol) .

- Boiling Point: Estimated ~248°C (extrapolated from homologous compounds) .

- Refractive Index: ~1.532 (measured using an Abbe refractometer) .

- Chemical Stability: Assess stability under varying pH and temperature using UV-Vis spectroscopy. The compound is likely stable in inert atmospheres but may oxidize in the presence of strong oxidizers.

- Solubility: Determine solubility in organic solvents (e.g., ethanol, DMSO) via gravimetric analysis.

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of alkylphenols be resolved for 2,3,4,5-Tetramethylphenol?

Methodological Answer:

- Analytical Challenges: Discrepancies in degradation studies often arise from varying experimental conditions (e.g., microbial consortia, pH, light exposure).

- Recommended Workflow:

- Data Interpretation: Apply multivariate analysis to isolate variables (e.g., methylation pattern, hydrophobicity) influencing degradation rates.

Q. What strategies are effective for studying the photophysical behavior of 2,3,4,5-Tetramethylphenol in aggregated states?

Methodological Answer:

- Experimental Design:

- Advanced Techniques:

- Time-resolved fluorescence to assess excited-state dynamics.

- Computational modeling (DFT) to correlate steric effects of methyl groups with photophysical properties.

Q. How can researchers address the lack of toxicity data for 2,3,4,5-Tetramethylphenol?

Methodological Answer:

- Tiered Assessment:

- In Silico Prediction: Use QSAR models (e.g., EPA TEST) to estimate acute toxicity based on methylphenol analogs.

- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on human cell lines) and genotoxicity tests (Ames assay) .

- In Vivo Studies: Prioritize subchronic oral exposure models (OECD 407) if preliminary data indicate risk.

- Data Gaps: Note limitations in extrapolating from chlorophenols (e.g., 2,3,4,5-Tetrachlorophenol ), where electronegative substituents enhance toxicity compared to methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。